N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide
Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide, also known as BM-131246, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and proteins that play a role in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide in lab experiments is its potential therapeutic applications in a variety of diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to determine the safety and efficacy of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide in humans.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14-6-5-7-17(20(14)27-2)22(26)23-16-12-10-15(11-13-16)21-24-18-8-3-4-9-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPDEOWPLFQCLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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